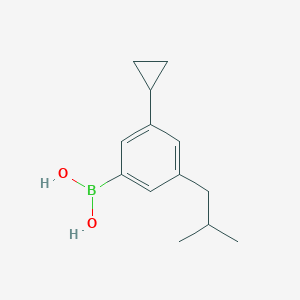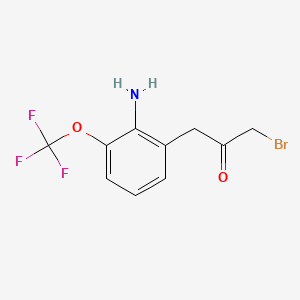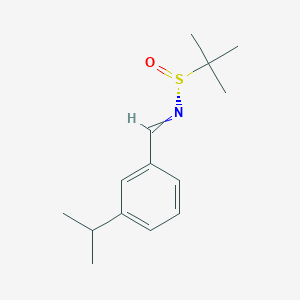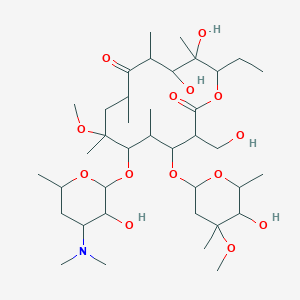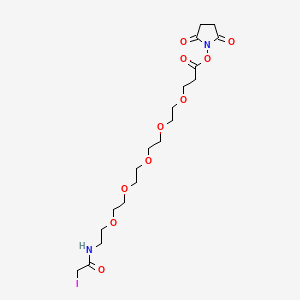
Iodoacetamido-PEG5-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetamido-PEG5-NHS ester is a compound that combines the properties of iodoacetamide, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines and sulfhydryl groups. The PEG spacer provides flexibility and solubility, making it an ideal linker in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG5-NHS ester typically involves the following steps:
Activation of PEG: Polyethylene glycol (PEG) is first activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form PEG-NHS ester.
Introduction of Iodoacetamide: The PEG-NHS ester is then reacted with iodoacetamide under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and a carbodiimide in a controlled environment.
Purification: The activated PEG-NHS ester is purified to remove any unreacted starting materials and by-products.
Final Reaction: The purified PEG-NHS ester is then reacted with iodoacetamide to produce the final compound, which is further purified and characterized to ensure its quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Iodoacetamido-PEG5-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under neutral to slightly basic conditions (pH 7-9) to form amide bonds.
Sulfhydryl Groups: React with the iodoacetamide group under physiological conditions to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when the NHS ester group reacts with primary amines.
Thioether Bonds: Formed when the iodoacetamide group reacts with sulfhydryl groups.
Wissenschaftliche Forschungsanwendungen
Iodoacetamido-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and bioconjugation reagent to link biomolecules.
Biology: Employed in protein labeling and modification, enabling the study of protein interactions and functions.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Iodoacetamido-PEG5-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines on proteins or other biomolecules to form stable amide bonds.
Iodoacetamide Reactivity: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds, thereby modifying the target molecule.
Molecular Targets and Pathways
Primary Amines: Found on the side chains of lysine residues and the N-terminus of proteins.
Sulfhydryl Groups: Present in cysteine residues within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG5-NHS ester: Contains an azide group instead of an iodoacetamide group, used in click chemistry reactions.
BS(PEG)5: A bis-succinimide ester-activated PEG compound used for crosslinking primary amines.
Uniqueness
Iodoacetamido-PEG5-NHS ester is unique due to its dual reactivity with both primary amines and sulfhydryl groups, making it a versatile reagent for bioconjugation and crosslinking applications. The presence of the PEG spacer enhances its solubility and flexibility, providing advantages over other similar compounds.
Eigenschaften
Molekularformel |
C19H31IN2O10 |
|---|---|
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H31IN2O10/c20-15-16(23)21-4-6-28-8-10-30-12-14-31-13-11-29-9-7-27-5-3-19(26)32-22-17(24)1-2-18(22)25/h1-15H2,(H,21,23) |
InChI-Schlüssel |
SHUNENYXOSYJSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


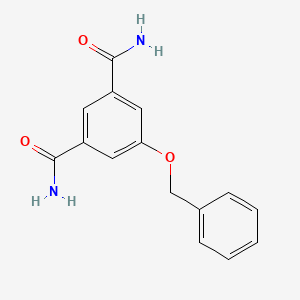
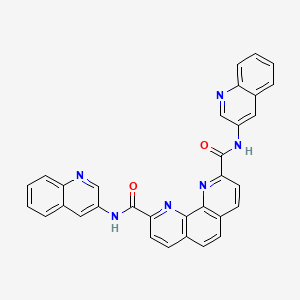

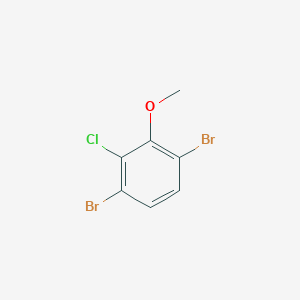
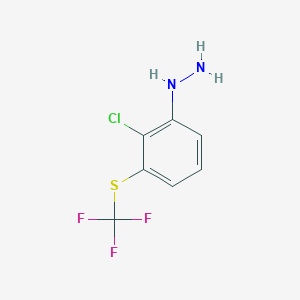
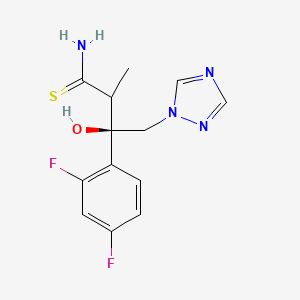

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
